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molecular formula ClHO B089184 protio hypochlorite CAS No. 13770-22-4

protio hypochlorite

Cat. No. B089184
M. Wt: 52.46 g/mol
InChI Key: QWPPOHNGKGFGJK-WWXGHNMISA-N
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Patent
US07910617B2

Procedure details

Bromine (12.5 mL, 244 mmol) was dropwise added to a solution of cyclopropylbenzene (25.0 g, 212 mmol) in chloroform (430 mL) with stirring at −78° C. and the mixture was stirred for 45 minutes. A 10% aqueous sodium sulfite solution and water were added to the reaction mixture at −780° C. and chloroform was added thereto to separate it. The thus obtained organic phase was separated, washed with a saturated aqueous NaCl solution and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure and the residue was purified by silica gel chromatography (hexane) to obtain 1-bromo-4-cyclopropylbenzene (35.5 g, yield: 85%). Tetrakis-(triphenylphosphine)palladium (5.33 g, 4.61 mmol) and 3-butyn-1-ol (31.5 g, 450 mmol) were added to a solution of the obtained 1-bromo-4-cyclopropylbenzene (35.5 g, 180 mol) in piperidine (345 mL) and the mixture was stirred at 80° C. under nitrogen atmosphere for 3 hours. The reaction mixture was evaporated under reduced pressure and ethyl acetate and a 1N aqueous hydrochloric acid solution were added to the residue to separate it. The thus obtained organic phase was separated, washed with a 1N aqueous hydrochloric acid solution, a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous NaCl solution and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure and the residue was purified by silica gel chromatography (hexane:ethyl acetate, 4:1-3:1) to obtain 4-(4-cyclopropylphenyl)but-3-yn-1-ol (30.2 g, yield: 90%). A 6N aqueous sulfuric acid solution (250 mL) was added to a solution of the obtained 4-(4-cyclopropylphenyl)but-3-yn-1-ol (27.8 g, 149 mmol) in methanol (300 mL) and the mixture was heated under reflux for 6 hours. After it was left to stand, methanol of the reaction mixture was evaporated under-reduced pressure and ethyl acetate was added thereto to separate it. The thus obtained organic phase was separated, washed with a saturated aqueous NaCl solution and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure. The thus obtained residue was purified by silica gel chromatography (hexane:ethyl acetate, 4:1-2:1) to obtain 1-(4-cyclopropylphenyl)-4-hydroxybutan-1-one (18.7 g, yield: 61%). Hydrazine monohydrate (10.4 mL) and potassium hydroxide (14.4 g) were added to a solution of the obtained l-(4-cyclopropylphenyl)-4-hydroxybutan-1-one (17.5 g, 85.8 mmol) in ethylene glycol (90 mL) and the mixture was heated under reflux at 180° C. for 6 hours. Water was added to the reaction mixture to dilute it and ethyl acetate was added thereto to separate it. The thus obtained organic phase was separated, washed with a saturated aqueous NaCl solution and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel chromatography (hexane:ethyl acetate, 5:1-3:1) to obtain 4-(4-cyclopropylphenyl)butan-1-ol (15.8 g, yield: 97%). TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl free radical) (905 mg, 5.79 mmol) and a sodium hydrogenphosphate buffer solution (300 mL, 0.67M, pH 6.7) were added to a solution of the obtained 4-(4-cyclopropylphenyl)butan-1-ol (15.7 g, 83.0 mmol) in acetonitrile (300 mL) and the mixture was stirred at 35° C. for 10 minutes. After an aqueous sodium chlorite solution (16.4 g, water 80 mL) was added to the reaction mixture, a 2% aqueous hypochlorous acid solution (42.3 mL) was further added dropwise thereto and the mixture was stirred at 35° C. for 2 hours. A 1N aqueous sodium hydroxide solution (250 mL) was added to the reaction mixture and the mixture was poured into ice-water (300 mL) added with sodium sulfite (30 g), followed by stirring of the mixture for 5 minutes. Ether was added thereto to separate it. An aqueous phase was taken, concentrated hydrochloric acid was added thereto to acidify it and ether was added thereto to separate it. The thus obtained organic phase was separated and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure to obtain 4-(4-cyclopropylphenyl)butyric acid (15.8 9, yield: 88%) as a white solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
905 mg
Type
reactant
Reaction Step Two
Name
sodium hydrogenphosphate
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
4-(4-cyclopropylphenyl)butan-1-ol
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
42.3 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Six
Quantity
30 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC1(C)N([O])C(C)(C)CCC1.P([O-])([O-])(O)=O.[Na+].[Na+].[CH:19]1([C:22]2[CH:27]=[CH:26][C:25]([CH2:28][CH2:29][CH2:30][CH2:31][OH:32])=[CH:24][CH:23]=2)[CH2:21][CH2:20]1.Cl([O-])=[O:34].[Na+].ClO.[OH-].[Na+].S([O-])([O-])=O.[Na+].[Na+]>C(#N)C.CCOCC>[CH:19]1([C:22]2[CH:23]=[CH:24][C:25]([CH2:28][CH2:29][CH2:30][C:31]([OH:34])=[O:32])=[CH:26][CH:27]=2)[CH2:21][CH2:20]1 |f:1.2.3,5.6,8.9,10.11.12,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
905 mg
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
sodium hydrogenphosphate
Quantity
300 mL
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Name
4-(4-cyclopropylphenyl)butan-1-ol
Quantity
15.7 g
Type
reactant
Smiles
C1(CC1)C1=CC=C(C=C1)CCCCO
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Four
Name
Quantity
42.3 mL
Type
reactant
Smiles
ClO
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
30 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 35° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 35° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
by stirring of the mixture for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to separate it
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid was added
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to separate it
CUSTOM
Type
CUSTOM
Details
The thus obtained organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CC1)C1=CC=C(C=C1)CCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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